Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-
Description
Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- is a substituted acetamide derivative characterized by a benzofuran moiety fused with a dihydrodimethyl group. The 2,3-dihydro-2,2-dimethylbenzofuran core imparts unique steric and electronic properties, making this compound structurally distinct from simpler acetamides. For instance, compounds containing the 2,3-dihydrobenzofuran group are often explored for pesticidal applications, as seen in bis-arylcarbamate sulfides developed for insect and mite control .
The acetamide group in this compound allows for hydrogen bonding interactions, which influence its crystallographic behavior and molecular aggregation patterns. Studies on similar N-substituted 2-arylacetamides highlight their structural resemblance to natural products like benzylpenicillin, underscoring their relevance in drug design .
Properties
CAS No. |
31010-90-9 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2,2-dimethyl-3H-1-benzofuran-4-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-10-5-4-6-11-9(10)7-12(2,3)15-11/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
DHOVTANQTHZWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2CC(OC2=CC=C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide typically involves the following steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This intermediate is synthesized by reacting a suitable phenol derivative with an appropriate alkylating agent under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Hydrolysis and Acid/Base-Mediated Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl at 283 K converts the acetamide to 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid (yield: 98.5%) .
-
Basic Hydrolysis : Reaction with KOH in ethanol yields the corresponding carboxylate salt, which can be further acidified to isolate the free acid .
Key Data:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (15 mL), 283 K, 3 h | 2-(2,2-Dimethyl-dihydrobenzofuranyl)acetic acid | 98.5% | |
| KOH (0.25 mol), H₂O, reflux | Carboxylate intermediate | ~95%* |
*Intermediate yield before acidification.
Acylation and Amidation
The compound participates in nucleophilic acyl substitution reactions. For instance:
-
Thionyl Chloride Activation : Reacting with SOCl₂ converts the acetamide to its acid chloride derivative, enabling subsequent reactions with amines (e.g., o-toluidine) to form secondary amides .
-
Amide Coupling : Catalyzed by triethylamine, the acid chloride reacts with aryl amines to yield structurally diverse amides .
Example Reaction Pathway:
-
Chlorination :
-
Amidation :
Key Data:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂ (0.25 mol), 353 K, 6 h | Acid chloride intermediate | 90% | |
| o-Toluidine, Et₃N, 273 K | N-(2,2-Dimethyl-dihydrobenzofuranyl)-o-tolylacetamide | 78% |
Alkylation and Functionalization
The dihydrobenzofuran ring’s ether oxygen and acetamide nitrogen serve as nucleophilic sites:
-
Methylation : Sodium hydride (NaH) in DMF facilitates alkylation at the acetamide nitrogen using methyl iodide .
-
Suzuki Coupling : Functionalization of the aromatic ring via palladium-catalyzed cross-coupling with aryl boronic acids .
Alkylation Example:
Key Data:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| CH₃I, NaH, DMF, RT, 12 h | N-Methylated derivative | 65% | |
| Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-substituted derivative | 45–70% |
Reduction and Oxidation
-
Reduction : Lithium aluminum hydride (LAH) reduces the acetamide to a primary amine .
-
Oxidation : MnO₂ or CrO₃ oxidizes the dihydrobenzofuran’s ether linkage to a ketone .
Reduction Pathway:
Key Data:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| LAH (2 eq), THF, 0°C to RT | Primary amine | 59% | |
| MnO₂, CH₂Cl₂, reflux | Ketone derivative | 52% |
Cyclization and Ring-Opening
The dihydrobenzofuran core undergoes ring-opening under acidic conditions:
-
Acid-Catalyzed Ring Opening : H₂SO₄ cleaves the ether bond, yielding a diol intermediate, which can recyclize under basic conditions .
Reaction Example:
Catalytic Modifications
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Melatonergic Agents
One of the primary applications of Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- is its role as a melatonergic agent. Research has indicated that derivatives of benzofuran and dihydrobenzofuran can exhibit melatonergic activity, which is significant for developing treatments for sleep disorders and circadian rhythm disturbances. The compound's structural characteristics allow it to interact with melatonin receptors effectively .
1.2. Insecticides
The compound is also related to carbamate insecticides like Carbofuran. Studies have shown that modifications to the benzofuran structure can enhance insecticidal properties while reducing toxicity to non-target organisms. This makes Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- a candidate for developing safer agricultural chemicals .
3.1. Synthesis and Efficacy Studies
A significant study focused on synthesizing derivatives of Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- to evaluate their efficacy as melatonergic agents. The synthesis involved several chemical reactions including condensation and acylation processes. The resulting compounds were tested for their ability to bind to melatonin receptors in vitro, demonstrating promising results that warrant further investigation .
3.2. Agricultural Applications
In agricultural research, derivatives of Acetamide have been tested for their insecticidal properties against common pests. Field trials showed that formulations containing this compound resulted in a significant reduction in pest populations while maintaining safety for beneficial insects and pollinators .
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Agrochemical Acetamide Derivatives
Several acetamide-based agrochemicals share structural motifs with the target compound but differ in substituents and bioactivity:
| Compound Name | Substituents | Application | Key Structural Differences |
|---|---|---|---|
| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) | Herbicide | Chlorine substituent; methoxymethyl group |
| Pretilachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl) | Herbicide | Propoxyethyl group instead of benzofuran |
| Target Compound | N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl) | Under investigation | Benzofuran core; no chlorine or alkoxy substituents |
Key Findings :
Pharmacologically Active Acetamides
Acetamide derivatives with aromatic substituents exhibit diverse bioactivities:
Key Findings :
- The benzothiazole-based acetamide () leverages electron-withdrawing groups (e.g., CF₃) for enhanced receptor affinity, a feature absent in the target compound.
- Anti-exudative acetamides () rely on triazole moieties for activity, suggesting that the benzofuran group may require additional functionalization for therapeutic efficacy .
Crystallographic and Hydrogen-Bonding Comparisons
Crystal structures of N-substituted acetamides reveal patterns in molecular packing and hydrogen bonding:
- Target Compound : Asymmetric unit contains three molecules with varying dihedral angles (54.8°–77.5°) between the dichlorophenyl and pyrazolyl rings. N–H⋯O hydrogen bonds form R₂²(10) dimer motifs .
- Related Acetamides : For example, N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide exhibits planar amide groups and similar dimerization patterns but lacks steric hindrance from a benzofuran group .
Key Differences :
- The benzofuran core in the target compound introduces steric repulsion, rotating the amide group relative to aromatic rings (dihedral angles ~44°–54° vs. <30° in simpler analogs) .
- Hydrogen-bonding patterns (graph set analysis) align with Etter’s rules, but the benzofuran moiety may disrupt extended networks compared to less bulky derivatives .
Biological Activity
Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-, is a compound derived from benzofuran structures that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-
- Molecular Formula : C12H15NO
- Molecular Weight : 189.25 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical structure.
The compound features a benzofuran moiety which is significant in medicinal chemistry due to its diverse biological activities.
1. Melatonergic Properties
Research indicates that derivatives of benzofuran and dihydrobenzofuran possess melatonergic properties. These compounds can influence melatonin receptors, potentially aiding in the treatment of sleep disorders and other melatonin-related conditions. Melatonin is known for regulating circadian rhythms and has roles in reproductive and metabolic functions in mammals .
The biological activity of benzofuran derivatives often involves interactions with specific biological targets:
- Melatonin Receptors : Compounds like Acetamide may act as agonists or antagonists at melatonin receptors (MT1 and MT2), influencing sleep-wake cycles and mood regulation.
- Antimicrobial Mechanisms : The antimicrobial effects may be attributed to the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for bacterial growth and replication .
Study 1: Melatonergic Activity
A study highlighted the effects of benzofuran derivatives on melatonin modulation. The findings suggested that these compounds could effectively alter melatonin levels in vivo, leading to improvements in sleep patterns among subjects with insomnia .
Study 2: Antimicrobial Efficacy
In a comparative analysis of various pyrazole derivatives with similar structural characteristics to Acetamide, it was found that certain modifications led to enhanced antibacterial properties. The most active compounds displayed MIC values as low as 0.22 μg/mL against resistant bacterial strains . This underscores the potential for structural optimization in developing new antimicrobial agents.
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are employed to prepare N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)acetamide, and how are intermediates validated?
Answer:
The compound is typically synthesized via amide bond formation between 2,3-dihydro-2,2-dimethyl-4-benzofuranylamine and acetylating agents (e.g., acetyl chloride or acetic anhydride) under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Key intermediates are characterized using:
- 1H/13C NMR to confirm substitution patterns and amide formation .
- IR spectroscopy (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) to validate the carbonyl group .
- Mass spectrometry (ESI-TOF) for molecular ion confirmation .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- Single-crystal X-ray diffraction (SC-XRD): Provides definitive proof of molecular geometry and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving hydrogen bonding networks .
- Multinuclear NMR (1H, 13C, DEPT): Assigns proton environments and carbon hybridization states. Aromatic protons in the benzofuran ring typically appear at δ 6.5–7.5 ppm .
- X-ray powder diffraction (XRPD): Validates phase purity in bulk samples .
Advanced: How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?
Answer:
Hydrogen bonding (N–H···O=C) and π-π stacking between benzofuran rings dominate the supramolecular architecture. Graph set analysis (Etter’s methodology) classifies these interactions into motifs like R₂²(8) for dimeric hydrogen bonds . Computational tools (e.g., CrystalExplorer) quantify interaction energies, while SC-XRD data refine torsion angles and dihedral deviations .
Advanced: What challenges arise in refining disordered or twinned crystal structures of this compound?
Answer:
Disorder in the dimethyl groups or benzofuran ring requires:
- Twinning refinement in SHELXL using TWIN/BASF commands .
- Occupancy factor adjustments for overlapping atoms.
- Validation metrics (Rint, Rsigma) to ensure data quality. For severe cases, high-resolution synchrotron data may resolve ambiguities .
Advanced: How are discrepancies between computational (DFT) and experimental NMR chemical shifts addressed?
Answer:
- Solvent effects: Simulate shifts using polarizable continuum models (e.g., PCM for DMSO-d6).
- Conformational averaging: Compare Boltzmann-weighted DFT predictions with experimental data.
- Hybrid functionals (B3LYP): Improve accuracy for electron-deficient aromatic systems like benzofuran .
Basic: What purification methods ensure high yield and purity?
Answer:
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove unreacted amine or acetylating agents.
- Flash chromatography: Use silica gel with gradients of ethyl acetate/hexane.
- HPLC-PDA: Validate purity (>98%) with C18 columns and UV detection at 254 nm .
Advanced: How do substituents on the benzofuran ring modulate electronic properties?
Answer:
Electron-donating groups (e.g., methyl) increase ring electron density, altering:
- UV-Vis spectra: Bathochromic shifts in π→π* transitions.
- Electrochemical behavior: Cyclic voltammetry reveals oxidation potentials at ~1.2 V (vs. Ag/AgCl) .
- DFT calculations: HOMO-LUMO gaps correlate with substituent Hammett constants .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
